

Commercial Availability and Synthetic Utility of 4-Iodopyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodopyridine-3-carbonitrile**

Cat. No.: **B1352713**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **4-Iodopyridine-3-carbonitrile**, a key building block in medicinal chemistry. Furthermore, it details a representative experimental protocol for its application in drug discovery and proposes a viable synthetic route.

Commercial Availability

4-Iodopyridine-3-carbonitrile (CAS No. 490039-72-0) is available from several chemical suppliers. The compound, with a molecular formula of $C_6H_3IN_2$ and a molecular weight of 230.01 g/mol, is typically an off-white to pale brown crystalline powder. It is often noted as being light-sensitive and should be stored under refrigerated conditions (2-8°C). While a comprehensive price comparison is subject to fluctuation, the following table summarizes publicly available information from various suppliers to aid in procurement.

Supplier	Product Name/Synonym	Purity	Quantity	Price (USD)
Alfa Aesar	4-Iodopyridine-3-carbonitrile	95%	-	Contact for pricing
Energy Chemical	4-Iodopyridine-3-carbonitrile	-	-	Contact for pricing
Tetranov Biopharm	4-Iodopyridine-3-carbonitrile	-	-	Contact for pricing
Thermo Fisher Scientific	4-Iodopyridine-3-carbonitrile	-	-	Contact for pricing
Shanghai T&W Pharmaceutical Co., Ltd.	4-Iodopyridine-3-carbonitrile	-	-	Contact for pricing
J&H Chemical	4-Iodopyridine-3-carbonitrile	-	-	Contact for pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of clinically relevant therapeutic agents. Specifically, 4-iodopyridine derivatives serve as versatile intermediates, primarily due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This reactivity allows for the efficient introduction of diverse molecular fragments, making them invaluable in the synthesis of complex molecules, such as kinase inhibitors.

The pyrazole moiety, for instance, is a privileged core structure in many kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. The synthesis of these inhibitors often relies on the functionalization of a pyrazole ring, where a 4-iodopyridine derivative can be

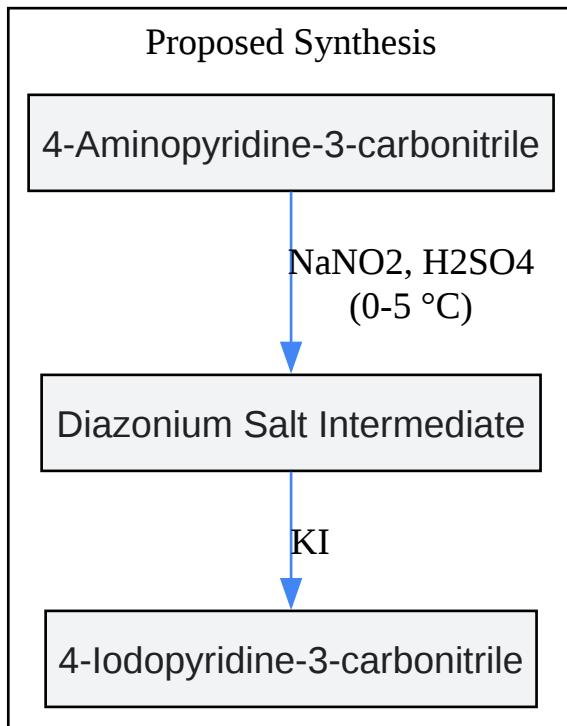
coupled to introduce necessary side chains to achieve high potency and selectivity. The primary application of **4-iodopyridine-3-carbonitrile** in this context is its use in Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl boronic acid or ester.

Experimental Protocols

While a specific, detailed synthesis protocol for **4-Iodopyridine-3-carbonitrile** is not readily available in the public domain, a plausible and widely used method for the synthesis of analogous iodinated pyridines is the Sandmeyer-type reaction, starting from the corresponding aminopyridine.

Proposed Synthesis of **4-Iodopyridine-3-carbonitrile**

The proposed synthesis involves the diazotization of 4-aminopyridine-3-carbonitrile followed by an iodination reaction.



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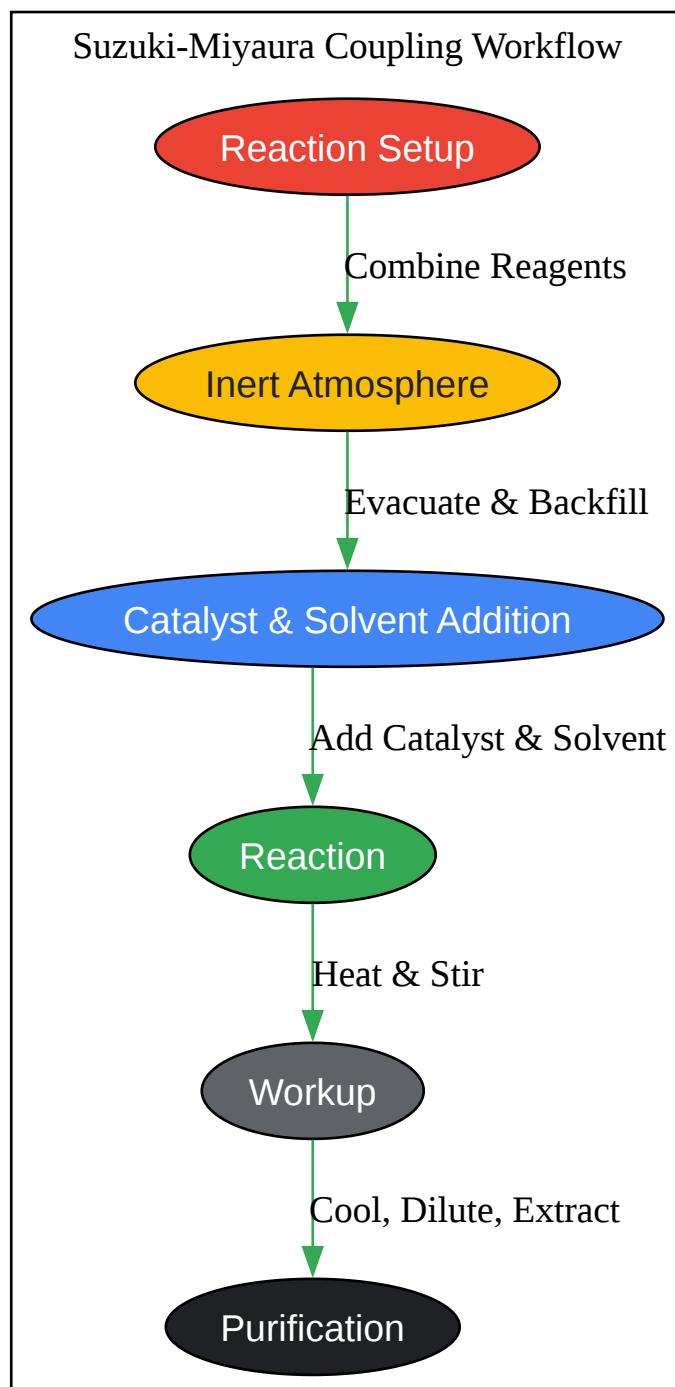
Proposed synthesis of **4-Iodopyridine-3-carbonitrile**.

Experimental Protocol: Diazotization and Iodination (Adapted from similar procedures)

- Preparation of the Diazonium Salt Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to deionized water while cooling in an ice-salt bath. To this cooled acidic solution, add 4-aminopyridine-3-carbonitrile portion-wise, ensuring the temperature remains below 10°C. Cool the resulting solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5°C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
- Iodination Reaction: Prepare a solution of potassium iodide in deionized water. Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. Allow the reaction mixture to warm to room temperature and stir for several hours.
- Workup and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Iodopyridine-3-carbonitrile**. The crude product can be further purified by recrystallization or column chromatography.

Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-heterocycle like **4-Iodopyridine-3-carbonitrile**. This workflow is a cornerstone in the synthesis of biaryl compounds prevalent in many drug candidates.



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Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Methodology:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **4-Iodopyridine-3-carbonitrile** (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a suitable base (e.g., K_2CO_3 , 2.0 equiv).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.03 equiv) to the flask. Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 4-Iodopyridine-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352713#commercial-availability-and-suppliers-of-4-iodopyridine-3-carbonitrile>

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